molecular formula C20H12N2O2 B14013241 4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile

4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile

Cat. No.: B14013241
M. Wt: 312.3 g/mol
InChI Key: BFHSRICGLKPVGZ-UHFFFAOYSA-N
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Description

4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile is an organic compound with a complex structure that includes multiple phenyl groups and nitrile functionalities

Preparation Methods

The synthesis of 4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the additional phenyl groups and hydroxyl functionalities . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials, such as high-performance polymers and resins

Mechanism of Action

The mechanism by which 4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrile groups can participate in coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity, affecting pathways related to enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar compounds to 4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile include:

Properties

Molecular Formula

C20H12N2O2

Molecular Weight

312.3 g/mol

IUPAC Name

4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C20H12N2O2/c21-11-15-9-19(13-1-5-17(23)6-2-13)20(10-16(15)12-22)14-3-7-18(24)8-4-14/h1-10,23-24H

InChI Key

BFHSRICGLKPVGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C(=C2)C#N)C#N)C3=CC=C(C=C3)O)O

Origin of Product

United States

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